Methyl 2-amino-2-methylpropanoate

Peptide foldamer design 3₁₀-helix stabilization Conformational analysis

Methyl 2-amino-2-methylpropanoate (also known as methyl α-aminoisobutyrate, H-Aib-OMe, or α-methylalanine methyl ester) is a non-proteinogenic, achiral α,α-dialkylated amino acid ester characterized by a quaternary α-carbon bearing a primary amine and a methyl ester group. This gem-dimethyl substitution imposes severe steric constraints on the backbone conformational space, strongly predisposing peptides incorporating this residue toward 3₁₀-helical secondary structures, a property widely exploited in the design of peptidomimetics and foldamers.

Molecular Formula C5H11NO2
Molecular Weight 117.15 g/mol
CAS No. 13257-67-5
Cat. No. B082381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-2-methylpropanoate
CAS13257-67-5
Molecular FormulaC5H11NO2
Molecular Weight117.15 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)OC)N
InChIInChI=1S/C5H11NO2/c1-5(2,6)4(7)8-3/h6H2,1-3H3
InChIKeyHMZHEECHJWHZJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Amino-2-Methylpropanoate (CAS 13257-67-5): A Sterically Hindered Amino Acid Ester for Peptide Foldamer and Conformational Studies


Methyl 2-amino-2-methylpropanoate (also known as methyl α-aminoisobutyrate, H-Aib-OMe, or α-methylalanine methyl ester) is a non-proteinogenic, achiral α,α-dialkylated amino acid ester characterized by a quaternary α-carbon bearing a primary amine and a methyl ester group [1]. This gem-dimethyl substitution imposes severe steric constraints on the backbone conformational space, strongly predisposing peptides incorporating this residue toward 3₁₀-helical secondary structures, a property widely exploited in the design of peptidomimetics and foldamers [2].

Why Generic Amino Acid Ester Substitution Fails: The Critical Role of Gem-Dimethyl Steric Hindrance in Methyl 2-Amino-2-Methylpropanoate


The α,α-dialkylation of methyl 2-amino-2-methylpropanoate creates a quaternary α-carbon that is absent in standard proteinogenic amino acid esters such as alanine methyl ester or valine methyl ester. This structural feature dramatically restricts the allowed φ and ψ backbone dihedral angles, fundamentally altering the conformational landscape of any peptide into which it is incorporated [1]. Consequently, the compound cannot be interchangeably substituted with simpler, less hindered amino acid esters without compromising the intended secondary structure—specifically, the induction of 3₁₀-helices versus α-helices—and the resulting stability, solubility, and biological activity of the target peptidomimetic or foldamer [2].

Quantitative Evidence Guide: Differentiating Methyl 2-Amino-2-Methylpropanoate from In-Class Analogs


Comparative Helical Propensity: Aib Methyl Ester vs. Alanine Methyl Ester in Peptide Backbones

In molecular dynamics simulations of decapeptides in water, decaalanine (containing 10 alanine residues) preferred the α-helix over the 3₁₀-helix by 16 kcal/mol. In contrast, the Aib decamer (containing 10 Aib residues) showed no clear preference in water. Crucially, introducing a single Aib residue into a 14-residue alanine-based 3₁₀-helix stabilized the 3₁₀-helical conformation by ΔΔG = -2.6 kcal/mol in water, whereas its effect on the α-helical conformation was negligible (ΔΔG = -0.7 kcal/mol) [1]. This quantifies the unique ability of Aib to bias the conformational equilibrium toward 3₁₀-helices.

Peptide foldamer design 3₁₀-helix stabilization Conformational analysis

Purity and Cost Efficiency: Free Base vs. Hydrochloride Salt Form

The free base (CAS 13257-67-5) is commercially available with a standard purity of 98% (GC) at a 1g list price of $14.90 . The hydrochloride salt (CAS 15028-41-8), a common alternative for handling, is also available at 98% purity, but its 1g list price is significantly higher at $52.00 . This price differential (approximately 3.5x) provides a clear procurement incentive for researchers who can manage the free base's storage requirements.

Chemical procurement Cost analysis Purity specification

Physical State and Handling: Liquid Free Base vs. Solid Hydrochloride Salt

Methyl 2-amino-2-methylpropanoate (CAS 13257-67-5) is a colorless to yellow liquid at 20°C with a melting point of 186-187°C, whereas its hydrochloride salt (CAS 15028-41-8) is a crystalline solid with a melting point of 170-184°C (decomposition) [1]. The liquid state of the free base facilitates precise volumetric dispensing and may be advantageous in automated liquid handling systems, while the solid salt offers easier weighing and long-term stability at -20°C.

Physical property Handling Storage Weighing accuracy

Solubility Profile: Free Base vs. Hydrochloride Salt in Aqueous and Organic Media

The free base methyl 2-amino-2-methylpropanoate is reported to be 'very soluble' in water (calculated solubility 57.6 mg/mL) and highly soluble in polar organic solvents . In contrast, the hydrochloride salt is only 'slightly soluble' in water, though it remains soluble in polar organic solvents . This difference in aqueous solubility (very soluble vs. slightly soluble) may influence the choice of reaction conditions in aqueous or biphasic peptide coupling protocols.

Solubility Formulation Reaction medium

Optimal Procurement Scenarios for Methyl 2-Amino-2-Methylpropanoate Based on Quantitative Differentiation


Design and Synthesis of 3₁₀-Helical Peptide Foldamers

For researchers engineering peptide foldamers that require a well-defined 3₁₀-helical secondary structure, the free base methyl 2-amino-2-methylpropanoate is the preferred building block. The quantitative stabilization of the 3₁₀-helix over the α-helix by -2.6 kcal/mol per Aib residue, as demonstrated in molecular dynamics simulations [1], ensures that the resulting peptide adopts the intended conformation with high fidelity. This property is essential for applications such as the design of ion channels, antimicrobial peptides, and protein-protein interaction modulators.

Cost-Sensitive Large-Scale Peptide Synthesis

Laboratories conducting large-scale solid-phase peptide synthesis (SPPS) or solution-phase coupling of Aib-containing peptides should consider procuring the free base (CAS 13257-67-5) over the hydrochloride salt when handling and storage conditions permit. The free base offers a 71% cost reduction per gram ($14.90/g vs. $52.00/g) while maintaining comparable purity (98%) . This cost advantage can significantly reduce overall synthesis budgets, particularly for multi-gram campaigns.

High-Throughput Automated Peptide Synthesis

In high-throughput peptide synthesizers that utilize liquid handling robotics, the liquid physical state of methyl 2-amino-2-methylpropanoate free base (melting point 186-187°C) facilitates precise volumetric dispensing and automated reagent addition. This contrasts with the solid hydrochloride salt, which would require weighing or dissolution prior to automated handling, potentially introducing variability and slowing throughput.

Technical Documentation Hub

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